

physical and chemical properties of 3-Bromo-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-methylbenzaldehyde

Cat. No.: B1341060

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An In-depth Technical Guide to 3-Bromo-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and reactivity of **3-Bromo-5-methylbenzaldehyde**. This valuable synthetic intermediate is a key building block in the development of a wide range of organic molecules, particularly in the fields of medicinal chemistry and materials science.

Core Properties of 3-Bromo-5-methylbenzaldehyde

3-Bromo-5-methylbenzaldehyde, with the CAS number 188813-04-9, is a disubstituted aromatic aldehyde.^{[1][2]} Its structure features a benzaldehyde core with a bromine atom and a methyl group at the 3 and 5 positions, respectively. This substitution pattern provides two reactive sites: the aldehyde functional group and the carbon-bromine bond, making it a versatile precursor in organic synthesis.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **3-Bromo-5-methylbenzaldehyde**. It is important to note that some of the data, particularly for thermal properties, are predicted values and should be used as a guide.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ BrO	[1][3]
Molecular Weight	199.047 g/mol	[1]
CAS Number	188813-04-9	[1][2]
Appearance	White solid	[4]
Boiling Point	255.6 ± 20.0 °C (Predicted)	[3]
Density	1.490 ± 0.06 g/cm ³ (Predicted)	[3]
Flash Point	91.22 °C (Predicted)	[4]
Vapor Pressure	0.016 mmHg at 25°C (Predicted)	[3]
Refractive Index	1.597 (Predicted)	[3]
SMILES	<chem>CC1=CC(=CC(=C1)Br)C=O</chem>	[2][5]
InChIKey	DMSLPBFUZZSQMQT-UHFFFAOYSA-N	[1][2]

Spectroscopic Data

While a dedicated spectrum for **3-Bromo-5-methylbenzaldehyde** is not readily available in public repositories, the expected spectral features can be inferred from its structure and data for similar compounds.

- ¹H NMR:** The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) typically in the range of 9.5-10.5 ppm. The aromatic region will display signals for the three protons on the benzene ring, and a singlet for the methyl group (CH₃) protons will appear in the upfield region, likely around 2.3-2.5 ppm.
- ¹³C NMR:** The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at around 190-200 ppm. Signals for the aromatic carbons will appear in the 120-145 ppm range, with the carbon attached to the bromine atom showing a

characteristic shift. The methyl carbon will have a signal in the aliphatic region, typically around 20-25 ppm.

- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band of the aldehyde group around 1700 cm^{-1} .^[6] Additionally, C-H stretching vibrations from the aromatic ring and the aldehyde group will be observed around $3100\text{-}3000\text{ cm}^{-1}$ and $2900\text{-}2800\text{ cm}^{-1}$, respectively.^[6] Aromatic C=C stretching bands will appear in the $1600\text{-}1450\text{ cm}^{-1}$ region.^[6]

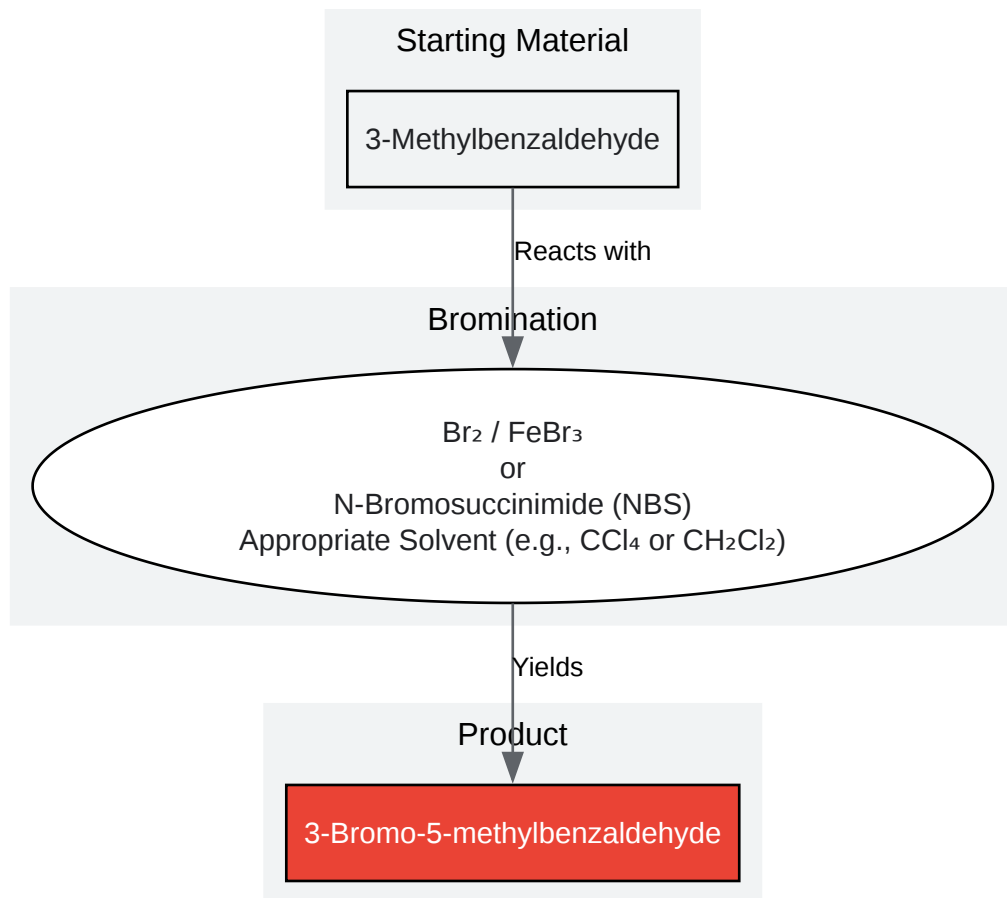
Synthesis and Reactivity

3-Bromo-5-methylbenzaldehyde serves as a versatile intermediate due to its two distinct reactive handles. The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations such as oxidation, reduction, and condensation reactions. The aryl bromide moiety is a prime substrate for transition-metal-catalyzed cross-coupling reactions.

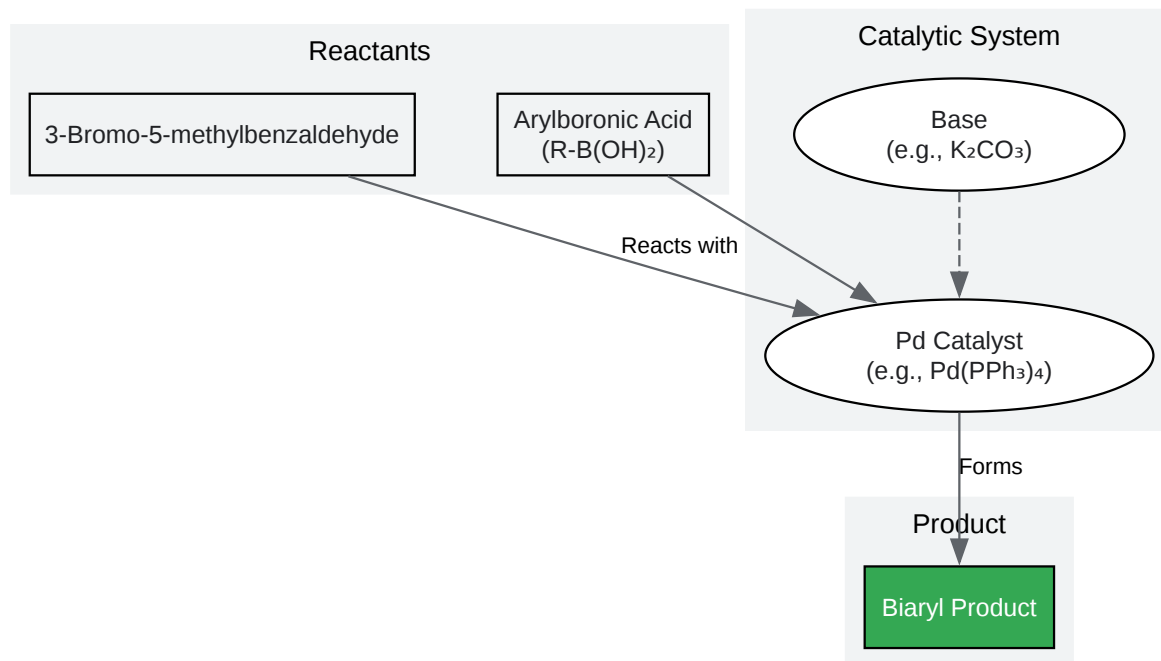
Synthesis Workflow

A plausible synthetic route to **3-Bromo-5-methylbenzaldehyde** can be adapted from established methods for the synthesis of similar brominated benzaldehydes. A common approach involves the bromination of a suitable precursor, such as 3-methylbenzaldehyde.

Synthesis of 3-Bromo-5-methylbenzaldehyde



Suzuki Coupling of 3-Bromo-5-methylbenzaldehyde



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- To cite this document: BenchChem. [physical and chemical properties of 3-Bromo-5-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1341060#physical-and-chemical-properties-of-3-bromo-5-methylbenzaldehyde]

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